An In-Depth Technical Guide to the Chemical Structure of Nornicotyrine
An In-Depth Technical Guide to the Chemical Structure of Nornicotyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nornicotyrine, systematically known as 3-(1H-pyrrol-2-yl)pyridine, is a nicotine-related alkaloid found in tobacco (Nicotiana species) and a metabolite of nicotine.[1] Its chemical structure, comprising interconnected pyridine and pyrrole rings, underpins its unique physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the chemical structure of Nornicotyrine, its spectroscopic characterization, synthesis, and biological relevance, tailored for professionals in chemical and pharmaceutical research.
Chemical Structure and Identification
Nornicotyrine is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂ and a molecular weight of approximately 144.18 g/mol .[2][3] The structure features a pyridine ring substituted at the 3-position with a pyrrole ring linked at its 2-position. This arrangement of two aromatic, nitrogen-containing heterocycles is fundamental to its chemical behavior and interaction with biological systems.
Key identifiers for Nornicotyrine include:
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IUPAC Name: 3-(1H-pyrrol-2-yl)pyridine[2]
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CAS Number: 494-98-4[4]
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Synonyms: β-Nornicotyrine, NNT, β-NNT[2]
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SMILES: c1cc(c(cn1)C2=CC=CN2)[2]
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InChI: InChI=1S/C9H8N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7,11H[4]
The planarity and aromaticity of both the pyridine and pyrrole rings influence the molecule's electronic distribution and potential for pi-pi stacking and hydrogen bonding interactions, which are critical for its pharmacological activity.
Diagram of the Chemical Structure of Nornicotyrine
Caption: 2D chemical structure of Nornicotyrine.
Physicochemical Properties
A summary of the key physicochemical properties of Nornicotyrine is provided in the table below. These properties are essential for its handling, formulation, and for understanding its pharmacokinetic profile.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂ | [2][3] |
| Molecular Weight | 144.18 g/mol | [2][3] |
| Appearance | To be determined; likely a solid or oil | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] | [5] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [4] |
Spectroscopic Characterization
The structural elucidation of Nornicotyrine is definitively achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR Spectroscopy : The proton NMR spectrum of Nornicotyrine is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents. A detailed assignment of the proton signals is crucial for confirming the substitution pattern.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their electronic environment. For instance, the carbon atoms adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The carbon atoms of the pyridine ring typically resonate in the range of 124-150 ppm.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in Nornicotyrine.[8] Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1600-1450 | C=C and C=N stretching | Aromatic rings |
| ~3400 | N-H stretch | Pyrrole N-H |
The presence of a band around 3400 cm⁻¹ would be characteristic of the N-H bond in the pyrrole ring.[8] The region between 1600-1450 cm⁻¹ will show multiple bands due to the stretching vibrations within the aromatic pyridine and pyrrole rings.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure.
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Molecular Ion Peak (M⁺) : In an electron ionization (EI) mass spectrum, Nornicotyrine is expected to show a prominent molecular ion peak at an m/z of 144, corresponding to its molecular weight.[4]
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Fragmentation Pattern : The fragmentation of Nornicotyrine will likely involve the cleavage of the bond between the two rings and fragmentation within the individual rings. Common fragments would include the pyridyl cation and the pyrrolyl cation. The loss of small neutral molecules like HCN from either ring is also a possibility. The mass spectrum of nornicotyrine shows a base peak at m/z 117.[10]
Synthesis of Nornicotyrine
The synthesis of Nornicotyrine can be approached through several established methods for forming biaryl compounds, particularly those involving the coupling of two heterocyclic rings. Two prominent and reliable methods are the Paal-Knorr synthesis for the pyrrole ring formation and the Suzuki cross-coupling reaction for linking the two rings.
Representative Synthetic Protocol: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[11][12][13][14]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,4-dicarbonyl precursor (1 equivalent) and 3-aminopyridine (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
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Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure Nornicotyrine.
Caption: Workflow for the Paal-Knorr synthesis of Nornicotyrine.
Alternative Synthetic Strategy: Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is well-suited for coupling a pyridine derivative with a pyrrole derivative.[15][16][17][18]
Conceptual Steps:
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Reactants: The reaction would typically involve the coupling of 3-bromopyridine with pyrrole-2-boronic acid or a suitable derivative.
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used in conjunction with a base, commonly sodium carbonate or potassium carbonate.
-
Solvent and Conditions: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, under an inert atmosphere (e.g., nitrogen or argon) and with heating.
-
Purification: Following the reaction, a standard work-up and purification by column chromatography would be employed to isolate the Nornicotyrine product.
Biological Significance and Relevance to Drug Discovery
Nornicotyrine is not merely a structural analog of nicotine; it possesses its own distinct biological activity and is a key molecule in the context of tobacco research and pharmacology.
Natural Occurrence and Biosynthesis
Nornicotyrine is a naturally occurring alkaloid in various Nicotiana species.[19] It is primarily formed through the enzymatic N-demethylation of nicotine. This conversion is catalyzed by the cytochrome P450 enzyme, specifically CYP82E4.[11][20][21] This metabolic process is significant as it leads to the formation of nornicotine, which is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[11]
Caption: Biosynthesis of Nornicotyrine and its conversion to NNN.
Pharmacological Activity and Drug Development Implications
Nornicotyrine and its derivatives are of interest to drug development professionals due to their interaction with nicotinic acetylcholine receptors (nAChRs).[13] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, and in pathological conditions such as Alzheimer's disease, Parkinson's disease, and certain cancers.[8][22]
The interaction of Nornicotyrine with nAChRs can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which is a crucial regulator of cell survival, proliferation, and apoptosis.[23][24][25][26] The modulation of this pathway by nAChR agonists and antagonists is an active area of research for the development of novel therapeutics for neurodegenerative diseases and cancer.
Caption: Simplified signaling pathway initiated by Nornicotyrine binding to nAChRs.
Conclusion
The chemical structure of Nornicotyrine, characterized by its linked pyridine and pyrrole rings, is the foundation of its chemical and biological properties. A thorough understanding of its structure, confirmed by modern spectroscopic methods, is essential for its synthesis and for the exploration of its pharmacological potential. For researchers in drug discovery, Nornicotyrine and its derivatives represent a valuable scaffold for the design of novel modulators of nicotinic acetylcholine receptors, with potential applications in a range of therapeutic areas. The detailed technical information provided in this guide serves as a critical resource for advancing research and development in this important area of medicinal chemistry.
References
A comprehensive list of references is available upon request.
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